6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
CAS No.: 1196153-28-2
Cat. No.: VC8057345
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - 1196153-28-2](/images/structure/VC8057345.png)
Specification
CAS No. | 1196153-28-2 |
---|---|
Molecular Formula | C9H9BrN2O2 |
Molecular Weight | 257.08 g/mol |
IUPAC Name | 6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Standard InChI | InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13) |
Standard InChI Key | HFSFEKROFQCDII-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C |
Canonical SMILES | CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
The compound belongs to the pyrido-oxazine class, characterized by a fused pyridine and oxazine ring system. The oxazine ring contains one oxygen and one nitrogen atom, while the pyridine ring contributes aromaticity and electronic heterogeneity . Key structural features include:
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Bromine substitution at position 6, enhancing electrophilic reactivity.
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Dimethyl groups at position 2, imparting steric hindrance and influencing conformational stability .
Table 1: Structural Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 1196153-28-2 | |
IUPAC Name | 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-b] oxazin-3(4H)-one | |
Molecular Formula | C₉H₉BrN₂O₂ | |
Molecular Weight | 257.08 g/mol | |
SMILES | CC1(C(=O)Nc2ncc(Br)cc2O1)C |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves three sequential steps, as detailed in patent CN102977117A :
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Bromination: 3-Hydroxy-2-nitropyridine is treated with bromine in methanol at 0°C, yielding 6-bromo-3-hydroxy-2-nitropyridine.
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Esterification: Reaction with ethyl 2-bromo-2,2-dimethylacetate in DMF using potassium carbonate, forming 2-(6-bromo-2-nitropyridin-3-yloxy)-2-methylpropanoate.
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Reduction: Iron powder in acetic acid reduces the nitro group, followed by intramolecular cyclization to yield the final product .
Key Reaction Conditions:
Physicochemical Properties
Physical Characteristics
Parameter | Specification | Source |
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Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Degradation | Photodegradation risk; store in amber vials |
Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Applications in Pharmaceutical Research
Role in BET Inhibitor Development
The compound serves as a key intermediate in synthesizing Y08060, a selective BET inhibitor evaluated for prostate cancer therapy. Structural analogs demonstrate binding to bromodomains, disrupting oncogenic transcription .
Apoptosis Induction
N-Substituted pyrido-oxazin-3-one derivatives, including brominated variants, activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7), showing IC₅₀ values <10 μM .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Properties
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